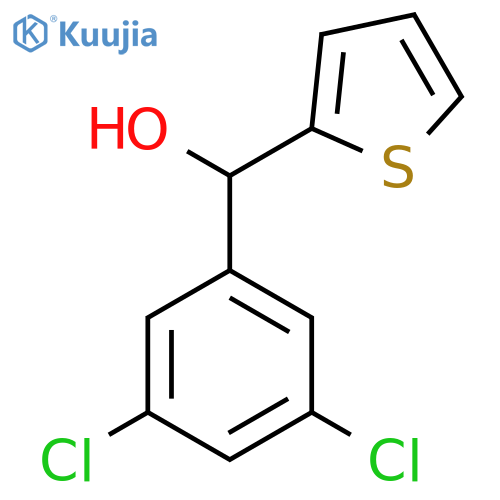

Cas no 1250544-03-6 (3,5-Dichlorophenyl-(2-thienyl)methanol)

1250544-03-6 structure

商品名:3,5-Dichlorophenyl-(2-thienyl)methanol

CAS番号:1250544-03-6

MF:C11H8Cl2OS

メガワット:259.151619911194

MDL:MFCD07775498

CID:5024739

3,5-Dichlorophenyl-(2-thienyl)methanol 化学的及び物理的性質

名前と識別子

-

- (3,5-Dichlorophenyl)(thiophen-2-yl)methanol

- 3,5-Dichlorophenyl-(2-thienyl)methanol

-

- MDL: MFCD07775498

- インチ: 1S/C11H8Cl2OS/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6,11,14H

- InChIKey: DJHXUMLWBVCNDH-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)C(C1=CC=CS1)O)Cl

計算された属性

- せいみつぶんしりょう: 257.967

- どういたいしつりょう: 257.967

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 48.5

3,5-Dichlorophenyl-(2-thienyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB428479-5g |

3,5-Dichlorophenyl-(2-thienyl)methanol |

1250544-03-6 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB428479-5 g |

3,5-Dichlorophenyl-(2-thienyl)methanol |

1250544-03-6 | 5g |

€1373.40 | 2023-06-16 | ||

| abcr | AB428479-1g |

3,5-Dichlorophenyl-(2-thienyl)methanol; . |

1250544-03-6 | 1g |

€1621.70 | 2025-02-13 | ||

| abcr | AB428479-1 g |

3,5-Dichlorophenyl-(2-thienyl)methanol |

1250544-03-6 | 1g |

€496.00 | 2023-06-16 | ||

| Ambeed | A444654-1g |

(3,5-Dichlorophenyl)(thiophen-2-yl)methanol |

1250544-03-6 | 97% | 1g |

$418.0 | 2024-04-25 |

3,5-Dichlorophenyl-(2-thienyl)methanol 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1250544-03-6 (3,5-Dichlorophenyl-(2-thienyl)methanol) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1250544-03-6)3,5-Dichlorophenyl-(2-thienyl)methanol

清らかである:99%

はかる:1g

価格 ($):376.0